Drastically Reduced mTOR Activity Compared to Lead Compounds AD57 and AD58
AD80 was rationally engineered to eliminate inhibitory activity against mTOR, an 'anti-target' identified as the source of dose-limiting toxicity in the progenitor compounds AD57 and AD58 [1]. At 1 µM concentration, AD80 lacks significant mTOR inhibition, in stark contrast to AD57 and AD58 which retain potent mTOR engagement [1]. This mTOR-sparing profile translates to improved animal survival in Drosophila MEN2 models: AD80 and AD81 showed significantly improved rescue relative to AD57 (P < 0.05) [1]. Oral administration of AD80 or AD81 enabled 70-90% of Drosophila to reach adulthood in the ptc>dRetMEN2B model, a considerable improvement over AD57 .
| Evidence Dimension | mTOR inhibitory activity |
|---|---|
| Target Compound Data | Lacks significant mTOR inhibition at 1 µM |
| Comparator Or Baseline | AD57 and AD58 retain potent mTOR inhibition at 1 µM |
| Quantified Difference | AD80: mTOR activity greatly reduced; AD57/AD58: significant mTOR inhibition |
| Conditions | In vitro human kinase profiling at 1 µM |
Why This Matters
Elimination of mTOR inhibition reduces toxicity while preserving efficacy, directly influencing compound selection for in vivo studies requiring prolonged dosing with minimal adverse effects.
- [1] Dar AC, et al. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. Nature. 2012;486(7401):80-84. Figure 4. View Source
